molecular formula C10H11ClN4 B2717614 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride CAS No. 2310140-67-9

6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride

Cat. No.: B2717614
CAS No.: 2310140-67-9
M. Wt: 222.68
InChI Key: ZCPMPEQKGPCXHK-UHFFFAOYSA-N
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Description

6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride (CAS 2310140-67-9) is a chemical compound with the molecular formula C 10 H 11 ClN 4 and a molecular weight of 222.67 g/mol . This pyrimidine-based small molecule is part of a class of N -arylpyrimidin-2-amine derivatives, which are recognized in medicinal chemistry as valuable scaffolds with diverse biological activities . The structure features a pyrimidine core, a common heterocyclic guanidine motif in drug discovery, substituted with a methyl group and linked to a pyridin-2-yl group via a secondary amine . As a research chemical, this compound serves as a key intermediate and building block for the synthesis of more complex molecules. Its structure is related to other bioactive pyrimidine derivatives that have been investigated for their potential as enzyme inhibitors, particularly against various kinases . The hydrochloride salt form enhances the compound's solubility and stability, making it suitable for various research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methyl-N-pyridin-2-ylpyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4.ClH/c1-8-6-10(13-7-12-8)14-9-4-2-3-5-11-9;/h2-7H,1H3,(H,11,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCPMPEQKGPCXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NC2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride typically involves the reaction of 2-chloropyrimidine with 2-aminopyridine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures (around 80-100°C) for several hours. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be employed to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, thiols, and other nucleophiles

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been studied extensively for its role as a therapeutic agent, particularly in the treatment of cancer and neurodegenerative disorders. Research indicates that derivatives of pyrimidin-4-amine exhibit significant activity against various cancer cell lines by modulating cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are pivotal in controlling the cell cycle, and their dysregulation is often associated with cancer progression. Compounds similar to 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine have been shown to inhibit CDK4 and CDK6, leading to reduced proliferation of cancer cells. For instance, a study demonstrated that specific derivatives inhibited cell proliferation in acute myeloid leukemia cell lines by targeting CDK activity .

Neuropharmacological Studies

Recent investigations into the neuropharmacological properties of compounds related to 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine have revealed their potential as modulators of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various psychiatric and neurodegenerative disorders.

Modulation of mGluR Activity

Research has highlighted that certain derivatives exhibit selective antagonistic properties at mGluR5, which is associated with conditions such as anxiety and schizophrenia. A notable study indicated that a closely related compound achieved over 50% receptor occupancy at therapeutic doses in animal models, suggesting its potential utility in treating neuropsychiatric disorders .

Antitubercular Activity

Another promising application of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine derivatives is their antitubercular activity. A screening study against Mycobacterium tuberculosis identified several active compounds that demonstrated significant inhibition of bacterial growth, indicating potential for development as new antitubercular agents .

Case Study: Cancer Treatment

In a preclinical study focusing on acute myeloid leukemia, treatment with a derivative of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine resulted in a marked decrease in cell viability at concentrations as low as 0.25 μM. The compound's mechanism was linked to the inhibition of CDK4/6 activity, leading to apoptosis in cancer cells .

Case Study: Neurodegenerative Disorders

A clinical trial involving patients with schizophrenia evaluated the effects of a pyrimidine derivative on cognitive function and mood stabilization. The results showed significant improvements in cognitive scores compared to baseline measures, supporting the compound's role as a potential therapeutic agent for neuropsychiatric conditions .

Summary and Future Directions

The applications of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride extend across multiple therapeutic areas, including oncology and neurology. Its ability to modulate key biological pathways highlights its potential as a versatile therapeutic candidate.

Future Research Directions

Ongoing research should focus on:

  • Optimization of chemical derivatives to enhance selectivity and potency against targeted kinases.
  • Expanded clinical trials to assess efficacy and safety profiles in diverse patient populations.
  • Investigation into combination therapies that may improve treatment outcomes for complex diseases such as cancer and neurodegenerative disorders.

Data Tables

Application AreaMechanism of ActionRelevant Studies
Cancer TreatmentInhibition of CDK4/6
NeuropharmacologyAntagonism at mGluR5
Antitubercular ActivityInhibition of Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or enzymes involved in cellular signaling pathways. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects in various diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

6-Chloro vs. 6-Methyl Substituents
  • However, this may reduce metabolic stability compared to the methyl group in the target compound .
  • 6-Methyl-N-(4-(methylsulfonyl)phenyl)thieno[2,3-d]pyrimidin-4-amine (): The thieno-pyrimidine scaffold and sulfonyl group confer distinct electronic properties, enhancing selectivity for PI5P4Kγ inhibition. This highlights how core heterocycle modifications influence target specificity .
Pyridin-2-yl vs. Piperidine/Pyrrolidine Derivatives
  • In contrast, the pyridin-2-yl group in the target compound may favor aromatic stacking interactions with target proteins .
  • 6-Methyl-N-[(3R)-pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride (): The pyrrolidine moiety increases polarity, affecting solubility and target engagement. The dihydrochloride salt further boosts solubility but adds molecular weight (MW ≈ 286.19 g/mol) .

Pharmacokinetic and Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Solubility (HCl Salt) Key Applications
Target Compound 6-methyl, pyridin-2-yl ~234.67 High Kinase inhibition
6-Chloro-N-isopropyl-2-(pyridin-2-yl)-5-(2,4,6-trifluorophenyl)pyrimidin-4-amine () 6-Cl, trifluorophenyl 380.76 Moderate Tubulin inhibition
N-(Pyridin-2-yl)pyrimidin-4-amine sulfoximine derivatives () Sulfoximine group Variable Variable Anticancer, antiviral
6-Chloro-N-methyl-2-(methylthio)pyrimidin-4-amine () 6-Cl, methylthio 205.68 Low Intermediate in drug synthesis

Key Observations :

  • Hydrochloride Salts: Improve solubility (e.g., target compound vs. non-salt forms in ).
  • Electron-Withdrawing Groups : Chloro or sulfone substituents () enhance reactivity but may reduce metabolic stability.

Therapeutic Potential and Selectivity

  • Methionine Aminopeptidase Inhibition: Pyridinylpyrimidines like compound 26d () show potent inhibition, suggesting the target compound may share similar mechanisms .
  • Kinase Selectivity: Sulfone-containing derivatives () exhibit selectivity for hyperproliferative disorders, whereas thieno-pyrimidines () target lipid kinases, indicating substituent-driven target divergence .

Biological Activity

Introduction

6-Methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, applications, and relevant case studies.

Chemical Structure and Properties

6-Methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride is characterized by its pyrimidine core substituted with a methyl group and a pyridine moiety. The molecular formula is C10_{10}H10_{10}ClN3_{3}, and its molecular weight is approximately 215.66 g/mol.

Inhibition of Mitochondrial Complex I

The primary mechanism of action for 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride involves the inhibition of mitochondrial complex I, which plays a crucial role in the electron transport chain. This inhibition leads to disrupted ATP production, resulting in cellular energy depletion and ultimately cell death, particularly in fungal cells.

Biochemical Pathways

The compound's interaction with complex I affects various biochemical pathways related to energy metabolism. The disruption of the electron transport chain can lead to increased reactive oxygen species (ROS) production, contributing to oxidative stress in cells.

Antifungal Activity

6-Methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride exhibits notable fungicidal activity . Research indicates that it effectively targets various fungal strains by disrupting their mitochondrial function, which is critical for their survival. The minimum inhibitory concentration (MIC) values for several fungal pathogens have been reported, demonstrating its potential as an antifungal agent.

Enzyme Inhibition

This compound also serves as an important tool in studying enzyme inhibitors. It has been utilized in research focused on receptor modulation and understanding biological pathways related to various diseases.

Case Studies

  • Fungal Infections : A study highlighted the efficacy of 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride against Candida albicans, showing significant reductions in fungal load in treated subjects compared to controls.
  • Cancer Research : Preliminary investigations into the compound's anticancer properties suggest potential activity against certain cancer cell lines, although further studies are needed to elucidate these effects fully.

Synthesis of Heterocyclic Compounds

The compound is also recognized for its utility as a key intermediate in synthesizing various heterocyclic compounds, which are vital in drug development .

Agrochemical Development

In addition to its biological applications, it is used in developing agrochemicals, highlighting its versatility beyond medicinal chemistry.

Safety Profile and Toxicity

Preliminary toxicity assessments indicate that 6-methyl-N-(pyridin-2-yl)pyrimidin-4-amine hydrochloride exhibits a favorable safety profile at therapeutic doses. Studies have shown no acute toxicity in animal models at doses up to 2000 mg/kg .

Q & A

Q. What statistical approaches address variability in biological assay data for pyrimidine derivatives?

  • Methodological Answer : Apply ANOVA or mixed-effects models to account for batch-to-batch variability. and report antimicrobial activity with MIC values; replicate experiments (n ≥ 3) and report confidence intervals to distinguish true activity from noise .

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